N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide
Description
N-(2,3-Dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide is a sulfonamide derivative characterized by a naphthalene core substituted with a sulfonamide group at the 1-position. The amine moiety is further functionalized with a 2,3-dimethoxy-2-methylpropyl group, which introduces steric bulk and polar methoxy substituents. Sulfonamides are widely explored in medicinal and materials chemistry due to their tunable electronic properties, biological activity, and versatility in synthetic modifications .
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c1-16(21-3,12-20-2)11-17-22(18,19)15-10-6-8-13-7-4-5-9-14(13)15/h4-10,17H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQPMLKZMXAPQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=CC=CC=C21)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide typically involves the sulfonation of naphthalene followed by the introduction of the 2,3-dimethoxy-2-methylpropyl group. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the sulfonation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation reactors where naphthalene is treated with sulfonating agents under controlled conditions. The subsequent steps involve purification and isolation of the desired product through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound exhibits significant biological activities, particularly as an inhibitor of fatty acid binding protein 4 (FABP4) and displays antiproliferative effects against various cancer cell lines. The following sections detail these activities.
Antiproliferative Activity
Naphthalene sulfonamide derivatives have been studied for their ability to inhibit the proliferation of cancer cells. A related compound demonstrated notable antiproliferative activity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Table 1: Antiproliferative Activity of Naphthalene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5c | MCF-7 | 0.51 ± 0.03 |
| 5c | A549 | 0.33 ± 0.01 |
The mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Inhibition of FABP4
FABP4 is implicated in metabolic disorders such as diabetes and atherosclerosis. Recent studies have shown that naphthalene sulfonamide derivatives can effectively inhibit FABP4, with binding affinities comparable to existing inhibitors.
Table 2: Binding Affinities of Naphthalene Derivatives to FABP4
| Compound | Binding Affinity (Kd) |
|---|---|
| 16dk | Comparable to BMS309403 |
| 16do | Superior to BMS309403 |
Structural studies using X-ray crystallography have elucidated the binding modes within the FABP4 binding pocket, enhancing our understanding of how these compounds exert their effects.
Case Studies
Several case studies highlight the therapeutic potential of naphthalene sulfonamides:
- Diabetes Management : In vivo studies demonstrated that FABP4 inhibitors improved glucose metabolism in diabetic mouse models.
- Cancer Treatment : The antiproliferative properties observed in cell lines suggest potential development into effective chemotherapeutics.
Synthesis and Characterization
The synthesis of N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. Initial steps may include the bromination of naphthalene derivatives followed by reactions with sulfanilamide to yield the final sulfonamide derivative. Characterization is performed using techniques such as IR, NMR, and mass spectrometry to confirm structure and purity.
Mechanism of Action
The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 2,3-dimethoxy-2-methylpropyl group introduces steric hindrance and hydrogen-bonding capacity, contrasting with the planar, electron-rich dimethylamino group in fluorescent analogs (e.g., ).
Physical and Chemical Properties
While explicit data (e.g., solubility, melting points) for the target compound are unavailable, trends can be inferred:
- Solubility : The methoxy groups enhance hydrophilicity compared to alkyl-substituted analogs (e.g., 2,6-diisopropylnaphthalene derivatives in ), but less than sulfonates (e.g., dipotassium 7-hydroxynaphthalene-1,3-disulphonate in ).
Biological Activity
N-(2,3-dimethoxy-2-methylpropyl)naphthalene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, research findings, and applications.
Chemical Structure and Properties
This compound features a naphthalene ring with a sulfonamide group and a 2,3-dimethoxy-2-methylpropyl side chain. This unique structure contributes to its biological activity. The compound can be synthesized through various methods, including the sulfonation of naphthalene followed by the introduction of the side chain under controlled conditions .
The primary mechanism of action for sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. By inhibiting this enzyme, this compound disrupts bacterial growth and replication. Additionally, studies suggest potential interactions with other molecular targets that may enhance its therapeutic efficacy .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibiotic agent. The compound's structure allows for effective binding to bacterial enzymes involved in folate metabolism, leading to growth inhibition .
Anticancer Potential
Recent investigations have explored the anticancer properties of sulfonamide derivatives, including this compound. In specific studies focusing on cancer cell lines, such as MCF-7 and HCT-116, the compound demonstrated significant anti-proliferative effects. Mechanistic studies revealed that it could induce apoptosis and cell cycle arrest in cancer cells by blocking critical signaling pathways like PI3K/AKT/mTOR .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer potential of this compound, researchers utilized Western blot analysis to evaluate its effects on AKT phosphorylation levels in HCT-116 cells. Results indicated that treatment with the compound led to decreased phosphorylation of AKT at low concentrations, effectively blocking the PI3K/AKT/mTOR signaling pathway. Flow cytometry further confirmed that the compound induced G0/G1 phase arrest and apoptosis in a dose-dependent manner .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
